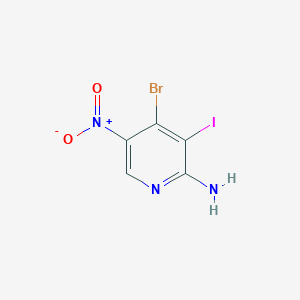

4-Bromo-3-iodo-5-nitropyridin-2-amine

Description

Contextual Significance within Halogenated Nitropyridinamine Chemistry

Halogenated pyridines are crucial building blocks in organic synthesis, largely due to the reactivity of the carbon-halogen bond which allows for a variety of coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The introduction of a nitro group further activates the pyridine (B92270) ring towards nucleophilic substitution, while the amino group can direct electrophilic substitution and participate in hydrogen bonding.

The specific arrangement of a bromine, an iodine, a nitro, and an amino group on the pyridine ring, as seen in 4-Bromo-3-iodo-5-nitropyridin-2-amine, creates a molecule with multiple reactive sites. This polysubstituted nature allows for selective and sequential chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Research into similar compounds, such as 2-amino-5-bromo-3-iodopyridine, highlights their importance as intermediates in the synthesis of kinase inhibitors for cancer therapy. ijssst.infogoogle.com The presence and positioning of multiple halogen atoms also offer opportunities for regioselective reactions, a key challenge and area of interest in synthetic chemistry. chemrxiv.org

Structural Characteristics and Functional Group Analysis

The structure of this compound is defined by the pyridine ring substituted at positions 2, 3, 4, and 5. An analysis of its functional groups reveals:

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom's lone pair of electrons contributes to the aromatic system and also provides a site for coordination with metal ions. cdnsciencepub.com

Amino Group (-NH2) at C2: This electron-donating group can influence the reactivity of the pyridine ring and serves as a key site for further functionalization.

Iodo Group (-I) at C3: Iodine is the largest and least electronegative of the common halogens, making the C-I bond relatively weak and susceptible to cleavage in cross-coupling reactions.

Bromo Group (-Br) at C4: Bromine is another versatile halogen that can participate in a wide range of synthetic transformations. The differential reactivity between the C-I and C-Br bonds can be exploited for selective synthesis.

Nitro Group (-NO2) at C5: This strong electron-withdrawing group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient.

The combination of these functional groups on a single pyridine ring results in a molecule with a distinct set of chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H3BrIN3O2 |

| Molecular Weight | 343.90 g/mol |

| CAS Number | 1934875-43-0 |

Data sourced from Appchem appchemical.com

Overview of Research Trajectories for Complex Pyridine Derivatives

Research on complex pyridine derivatives is a dynamic and expanding field, driven by their wide-ranging applications. A significant area of focus is in medicinal chemistry, where pyridine-based compounds are known to exhibit a variety of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. jscimedcentral.com Specifically, they are integral to the development of anticancer agents, with many kinase inhibitors featuring a pyridine core. ijssst.infonih.gov

Another prominent research trajectory involves the use of pyridine derivatives as ligands in coordination chemistry. jscimedcentral.com The nitrogen atom of the pyridine ring is an excellent coordination site for transition metals, leading to the formation of stable metal complexes. nih.govresearchgate.netbenthamscience.com These complexes are being investigated for their catalytic activity and potential therapeutic applications, where metal complexation can enhance properties such as stability and bioavailability. nih.govresearchgate.netbenthamscience.com The structural diversity of pyridine derivatives allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, opening up avenues for the design of novel materials and catalysts. cdnsciencepub.comjscimedcentral.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3BrIN3O2 |

|---|---|

Molecular Weight |

343.90 g/mol |

IUPAC Name |

4-bromo-3-iodo-5-nitropyridin-2-amine |

InChI |

InChI=1S/C5H3BrIN3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9) |

InChI Key |

NYUMYIACJPKQRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)I)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 4 Bromo 3 Iodo 5 Nitropyridin 2 Amine

Nucleophilic Aromatic Substitution Reactions

The pyridine (B92270) ring of 4-Bromo-3-iodo-5-nitropyridin-2-amine is electron-deficient, a characteristic that is significantly amplified by the presence of the nitro group. This electron deficiency makes the ring susceptible to attack by nucleophiles, leading to nucleophilic aromatic substitution (SNAr) reactions.

Displacement of Halogen Substituents (Bromine and Iodine)

The bromo and iodo substituents on the pyridine ring serve as potential leaving groups in SNAr reactions. The rate and regioselectivity of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the inherent properties of the halogen leaving groups. Generally, in SNAr reactions on activated aromatic systems, the leaving group ability follows the order I > Br > Cl > F, which is the reverse of the order of electronegativity. This is because the bond strength to the aromatic ring is a significant factor in the rate-determining step.

In the case of this compound, the iodine atom at the 3-position is expected to be more readily displaced by a nucleophile compared to the bromine atom at the 4-position. The relative positions of the halogens with respect to the activating nitro group also play a role.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Major Product |

| Alkoxide | Sodium methoxide (NaOCH3) | 4-Bromo-3-methoxy-5-nitropyridin-2-amine |

| Amine | Ammonia (NH3) | 4-Bromo-3-amino-5-nitropyridin-2-amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Bromo-3-(phenylthio)-5-nitropyridin-2-amine |

Note: The reactions listed are predictive and based on general principles of nucleophilic aromatic substitution on activated pyridine rings. Actual yields and product distributions may vary based on specific reaction conditions.

Reactivity of the Amino Group in Substitution Processes

The amino group at the 2-position is a strong activating group due to its ability to donate electron density to the pyridine ring through resonance. While the amino group itself can act as a nucleophile in certain reactions, in the context of SNAr on this substituted pyridine, its primary role is to influence the reactivity of the ring. It can also be a site for further functionalization, such as diazotization followed by substitution, although the strongly deactivating nature of the other substituents might complicate such transformations. Under harsh conditions, it is conceivable that the amino group could be displaced, but this is generally a less favorable pathway compared to the displacement of the halogen substituents.

Electrophilic Aromatic Substitution and Directed Functionalization

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. aklectures.comwikipedia.org The presence of additional deactivating groups such as nitro, bromo, and iodo further diminishes the ring's nucleophilicity, making EAS reactions on this compound highly challenging.

Influence of Existing Substituents on Regioselectivity

Should an EAS reaction occur under forcing conditions, the regiochemical outcome would be determined by the directing effects of the existing substituents. The directing effects of the substituents on the pyridine ring are as follows:

Amino group (-NH2) at C2: Strongly activating and ortho-, para-directing.

Nitro group (-NO2) at C5: Strongly deactivating and meta-directing.

Bromo (-Br) at C4: Deactivating and ortho-, para-directing.

Iodo (-I) at C3: Deactivating and ortho-, para-directing.

Redox Chemistry and Functional Group Interconversions

The functional groups on this compound can undergo various redox reactions, with the reduction of the nitro group being a particularly important transformation.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group to an amino group is a common and synthetically useful transformation that dramatically alters the electronic properties of the pyridine ring. This conversion can be achieved using a variety of reducing agents. A key consideration for this specific molecule is the potential for dehalogenation (removal of the bromo and iodo groups) under certain reduction conditions. Therefore, chemoselective reduction methods are preferred.

Common reagents for the reduction of aromatic nitro groups include:

Metals in acidic media: Such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid. These methods are often effective and can be selective for the nitro group in the presence of halogens. commonorganicchemistry.com

Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas. The conditions for catalytic hydrogenation need to be carefully controlled to avoid dehalogenation. Raney nickel is also a common catalyst for nitro group reduction but may be more prone to causing dehalogenation of aryl halides. commonorganicchemistry.com

The resulting 4-bromo-3-iodopyridine-2,5-diamine would be a significantly different molecule in terms of its reactivity, with two electron-donating amino groups making the ring more susceptible to electrophilic attack and altering its behavior in nucleophilic substitution reactions.

Table 2: Potential Reagents for the Selective Reduction of the Nitro Group

| Reducing Agent | Typical Conditions | Potential for Dehalogenation |

| SnCl2 / HCl | Concentrated HCl, heat | Low |

| Fe / Acetic Acid | Acetic acid, heat | Low |

| H2, Pd/C | Low pressure H2, room temperature | Moderate to high, condition dependent |

| Sodium Dithionite (Na2S2O4) | Aqueous or alcoholic solution | Low |

Note: The choice of reagent and conditions is crucial for achieving the desired chemoselectivity.

Selective Halogen Reduction or Elimination

In polyhalogenated aromatic and heteroaromatic systems, selective reduction or elimination of one halogen over another is a valuable synthetic strategy. This selectivity is typically governed by the differing carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl). For this compound, the carbon-iodine bond at the C3 position is weaker and more labile than the carbon-bromine bond at the C4 position.

Consequently, selective deiodination can be anticipated under controlled reaction conditions. Methods for such selective reductions often involve catalytic hydrogenation with a poisoned catalyst (e.g., Pd/C with quinoline), metal-hydride reagents, or dissolving metal reductions. The nitro group is also susceptible to reduction; however, chemoselective conditions can often be found to favor dehalogenation.

Table 1: Predicted Selectivity in Halogen Reduction

| Reagent/Condition | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|

| H₂, Pd/C, Et₃N | 4-Bromo-5-nitropyridin-2-amine | 3-Iodo-5-nitropyridin-2-amine, 2-amino-5-nitropyridine |

| Zn, AcOH | 4-Bromo-5-nitropyridin-2-amine | Reduction of nitro group, over-reduction |

This table is illustrative and based on general reactivity principles, as specific experimental data for this compound is not widely published.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The presence of two different halogens in this compound allows for sequential, site-selective couplings. The general reactivity order for palladium-catalyzed cross-coupling reactions is R-I > R-Br >> R-Cl, which is a direct consequence of the oxidative addition step in the catalytic cycle. Therefore, the C3-iodo position is the predicted site of initial reactivity under standard cross-coupling conditions.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a versatile method for forming C(sp²)-C(sp²) bonds. For this compound, the reaction is expected to proceed with high selectivity at the C3-iodo position. By carefully controlling stoichiometry and reaction conditions (e.g., lower temperatures, shorter reaction times), monosubstitution at the C3 position can be achieved. Subsequent coupling at the less reactive C4-bromo position would require more forcing conditions, such as higher temperatures, different ligands, or a more active catalyst system, enabling the synthesis of dissimilarly substituted pyridine derivatives nih.govmdpi.com.

Table 2: Predicted Products of Selective Suzuki-Miyaura Coupling

| Position | Coupling Partner | Predicted Product | Representative Conditions |

|---|---|---|---|

| C3-Iodo | Arylboronic acid | 4-Bromo-3-aryl-5-nitropyridin-2-amine | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85-95 °C mdpi.com |

This table illustrates the expected chemoselectivity. Conditions are based on studies of related bromopyridine systems mdpi.com.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. Similar to the Suzuki coupling, the reaction with this compound is predicted to be highly selective for the C3-iodo position libretexts.org. Studies on dihalogenated substrates, such as 2-bromo-4-iodo-quinoline, have demonstrated that alkynylation occurs exclusively at the site of the more reactive iodide substituent libretexts.org. This selectivity allows for the introduction of an alkyne moiety at C3, leaving the C4-bromo position available for subsequent transformations. Research on the Sonogashira coupling of 2-amino-3-bromopyridines has shown this reaction to be effective on similar scaffolds, affording products in good to excellent yields scirp.org.

Table 3: Predicted Outcome of Sonogashira Coupling

| Position | Coupling Partner | Predicted Product | Representative Conditions |

|---|

This table illustrates the expected chemoselectivity. Conditions are based on studies performed on 2-amino-3-bromopyridines scirp.org.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines wikipedia.orgorganic-chemistry.org. While the title compound already possesses an amino group at the C2 position, the C-Br and C-I bonds represent potential sites for further amination to generate di-amino pyridine derivatives. The inherent reactivity difference (I > Br) would again favor initial substitution at the C3 position. However, the existing amino group could potentially interfere with the catalytic cycle or require a protection strategy. Regioselective Buchwald-Hartwig amination has been successfully demonstrated on dihalopyridines, where selective substitution can be achieved by controlling reaction conditions researchgate.net.

The principles of chemoselectivity extend to other major palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide wikipedia.org. It is known for its high functional group tolerance, including nitro groups orgsyn.org. The reaction with this compound would be expected to proceed selectively at the C3-iodo position to form a C-C bond orgsyn.org.

Stille Coupling: The Stille reaction utilizes an organostannane reagent libretexts.orgwikipedia.org. It is also highly versatile, and the reactivity preference for oxidative addition (I > Br) is well-established, predicting initial coupling at the C3 position of the target molecule wikipedia.orgresearchgate.net.

Heck Coupling: The Heck reaction forms a C-C bond between an organic halide and an alkene wikipedia.orgorganic-chemistry.org. The same selectivity for the C-I bond over the C-Br bond is anticipated, allowing for the introduction of a vinyl group at the C3 position while preserving the C4-bromo site for further functionalization wikipedia.org.

Table 4: Predicted Site-Selectivity for Negishi, Stille, and Heck Reactions

| Reaction | Coupling Partner | Predicted Site of Initial Reaction |

|---|---|---|

| Negishi | R-ZnX | C3-Iodo |

| Stille | R-Sn(Alkyl)₃ | C3-Iodo |

Rearrangement and Isomerization Studies

Substituted nitropyridines can undergo various rearrangement and isomerization reactions, often influenced by reaction conditions and the electronic nature of other substituents. While no specific rearrangement studies on this compound have been reported, the chemistry of related compounds suggests potential pathways. For instance, nucleophilic substitution reactions on nitropyridines can sometimes be accompanied by migration of the nitro group. The presence of a strong electron-donating amino group and electron-withdrawing halogens could influence the stability of intermediates (e.g., Meisenheimer complexes) that might lead to skeletal or substituent rearrangements under specific, often basic or thermal, conditions. The reactivity of the nitro group itself, particularly towards reduction or displacement, is another key transformation pathway for this class of compounds evitachem.com.

Investigation of Nitro Group Migrations

Nitro group migrations on aromatic rings, while not common, have been observed under specific reaction conditions, particularly in electron-deficient systems. In the context of nitropyridines, such rearrangements can be influenced by factors like the solvent, the presence of nucleophiles, and the substitution pattern on the ring.

A notable instance of nitro group migration has been reported in the reaction of 3-bromo-4-nitropyridine with secondary amines. clockss.org This study revealed that in addition to the expected nucleophilic aromatic substitution products, a significant amount of a product resulting from the migration of the nitro group from the 4-position to the 3-position was formed, particularly in polar aprotic solvents. clockss.org This observation suggests that the reaction may proceed through a complex mechanism involving an intermediate that facilitates the relocation of the nitro group.

For this compound, a similar migration of the 5-nitro group is conceivable, potentially to the 6-position, although the electronic and steric environment is different from the reported case. The presence of the amino group at the 2-position and the bulky iodo and bromo groups at the 3- and 4-positions, respectively, would undoubtedly influence the stability of any intermediates and the activation energy for such a rearrangement.

Detailed Research Findings from Analogous Systems:

In the study of 3-bromo-4-nitropyridine, the reaction with amines such as morpholine, piperidine, and pyrrolidine in various solvents demonstrated the formation of both the expected 4-amino-3-bromopyridine and the rearranged 3-amino-4-nitropyridine derivatives. The product distribution was found to be highly dependent on the reaction conditions.

| Reactant | Amine | Solvent | Temperature (°C) | Products | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-4-nitropyridine | Morpholine | DMSO | 90 | 4-Morpholino-3-bromopyridine | Minor |

| 3-Morpholino-4-nitropyridine | Major | ||||

| 3-Bromo-4-nitropyridine | Piperidine | THF | 70 | 4-Piperidino-3-bromopyridine | Major |

| 3-Piperidino-4-nitropyridine | Minor |

The proposed mechanism for this nitro group migration involves the formation of a Meisenheimer-like intermediate, which can then rearrange. While a definitive mechanism for the migration in the case of 3-bromo-4-nitropyridine was not fully elucidated, it highlights the potential for such rearrangements in related systems. clockss.org For this compound, any investigation into its reactivity with nucleophiles should consider the possibility of isolating products derived from nitro group migration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.